molecular formula C13H7ClF3NO2 B13923906 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid

Cat. No.: B13923906
M. Wt: 301.65 g/mol
InChI Key: CIGQHGGYHBDEHX-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid is a chemical compound with the molecular formula C13H7ClF3NO2 and a molecular weight of 301.65 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a benzenecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium methoxide, and ammonium formate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar compounds to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-10-5-9(13(15,16)17)6-18-11(10)7-1-3-8(4-2-7)12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGQHGGYHBDEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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